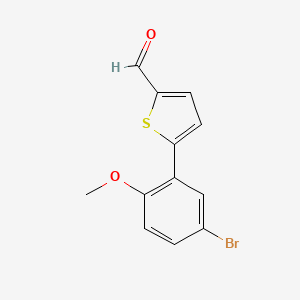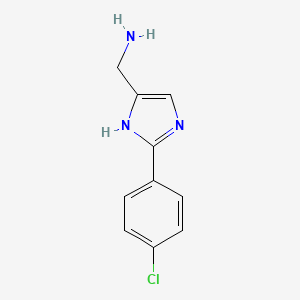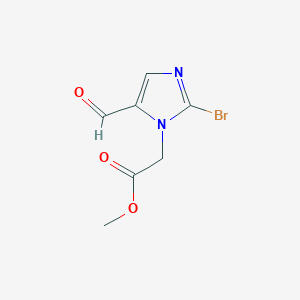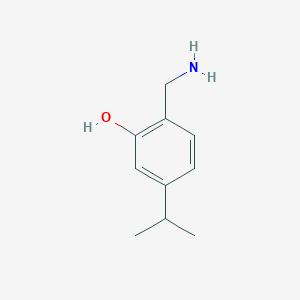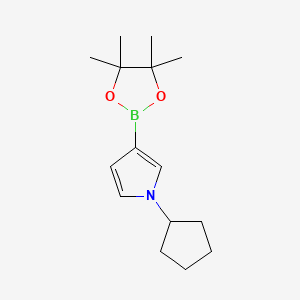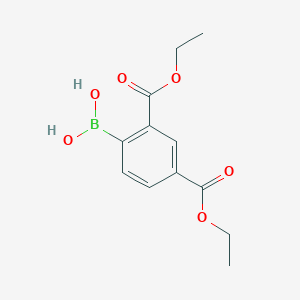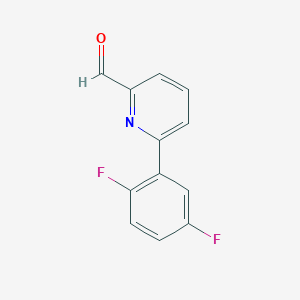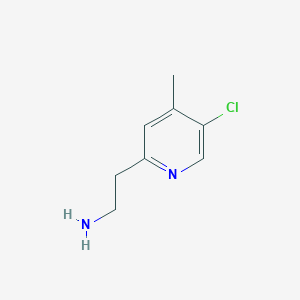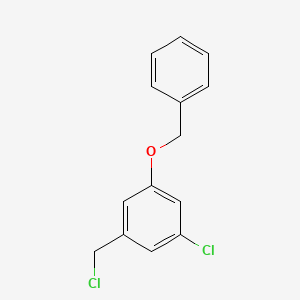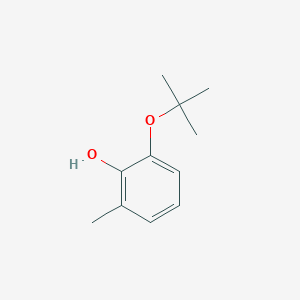
Tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopent-3-enyl-acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid undergoes various chemical reactions, including:
Deprotection: The removal of the tert-butoxycarbonyl group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclopent-3-enyl moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The major product is the free amino-cyclopent-3-enyl-acetic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: The products include oxidized or reduced forms of the cyclopent-3-enyl moiety.
Wissenschaftliche Forschungsanwendungen
Tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Organic Synthesis: It is used in the synthesis of complex organic molecules and intermediates.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid primarily involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butoxycarbonylamino-acetic acid: Similar in structure but lacks the cyclopent-3-enyl moiety.
Tert-butoxycarbonylamino-cyclopentyl-acetic acid: Similar but with a fully saturated cyclopentyl ring instead of the cyclopent-3-enyl ring.
Uniqueness
Tert-butoxycarbonylamino-cyclopent-3-enyl-acetic acid is unique due to the presence of the cyclopent-3-enyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-cyclopent-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
PJFFCGXDTGVCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CC=CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



